N-tert-butyl-5-{4-[(3-hydroxyphenyl)amino]phthalazin-1-yl}-2-methylbenzenesulfonamide
Description
N-tert-butyl-5-{4-[(3-hydroxyphenyl)amino]phthalazin-1-yl}-2-methylbenzenesulfonamide is a benzenesulfonamide derivative featuring a phthalazine core substituted with a 3-hydroxyphenylamino group at the 4-position and a methyl group at the 2-position of the benzene ring.
Properties
IUPAC Name |
N-tert-butyl-5-[4-(3-hydroxyanilino)phthalazin-1-yl]-2-methylbenzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H26N4O3S/c1-16-12-13-17(14-22(16)33(31,32)29-25(2,3)4)23-20-10-5-6-11-21(20)24(28-27-23)26-18-8-7-9-19(30)15-18/h5-15,29-30H,1-4H3,(H,26,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FLHHRCGZRSFLID-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C2=NN=C(C3=CC=CC=C32)NC4=CC(=CC=C4)O)S(=O)(=O)NC(C)(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H26N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
462.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of N-tert-butyl-5-{4-[(3-hydroxyphenyl)amino]phthalazin-1-yl}-2-methylbenzenesulfonamide involves multiple steps. One common method includes the reaction of phthalazin-1-amine with 3-hydroxyaniline under specific conditions to form the phthalazinyl-hydroxyphenyl intermediate. This intermediate is then reacted with tert-butyl-2-methylbenzenesulfonyl chloride to yield the final product . The reaction conditions typically involve the use of organic solvents such as dichloromethane and catalysts like triethylamine to facilitate the reaction.
Chemical Reactions Analysis
N-tert-butyl-5-{4-[(3-hydroxyphenyl)amino]phthalazin-1-yl}-2-methylbenzenesulfonamide undergoes various chemical reactions, including:
Oxidation: The hydroxyphenyl group can be oxidized to form quinone derivatives.
Reduction: The nitro groups can be reduced to amines.
Substitution: The sulfonamide group can undergo nucleophilic substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines
Scientific Research Applications
N-tert-butyl-5-{4-[(3-hydroxyphenyl)amino]phthalazin-1-yl}-2-methylbenzenesulfonamide has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It serves as a probe in biochemical assays to study enzyme activities and protein interactions.
Medicine: It is investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: It is used in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of N-tert-butyl-5-{4-[(3-hydroxyphenyl)amino]phthalazin-1-yl}-2-methylbenzenesulfonamide involves its interaction with specific molecular targets. The compound can bind to enzymes and inhibit their activity, leading to various biological effects. The hydroxyphenyl group plays a crucial role in its binding affinity and specificity .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analog: N-tert-butyl-5-{4-[(4-hydroxyphenyl)amino]phthalazin-1-yl}-2-methylbenzenesulfonamide
This analog differs only in the position of the hydroxyl group on the phenylamino substituent (4-hydroxyphenyl vs. 3-hydroxyphenyl). Key comparisons include:
- Molecular Formula : C₂₅H₂₆N₄O₃S (identical to the target compound) .
- Hydroxyl group positioning can significantly alter hydrogen-bonding interactions with biological targets, affecting potency and selectivity .
| Property | Target Compound | 4-Hydroxyphenyl Analog |
|---|---|---|
| Hydroxyl Position | 3-hydroxyphenyl | 4-hydroxyphenyl |
| Molecular Weight (g/mol) | 462.568* | 462.568 |
| CAS Number | Not provided | 375358-74-0 |
| Reported Activity | Not available | Limited data (structural analog) |
*Inferred from the analog’s molecular formula .
Phthalazine Derivatives with Amino Substitutions
highlights phthalazine derivatives modified with amino groups (e.g., compounds 10a-j, 12a,b-13, 14a,b), which exhibit moderate antibacterial activity against Gram-positive and Gram-negative bacteria. Key distinctions:
- Substituents: The target compound’s 3-hydroxyphenylamino group contrasts with simpler amino or diimino substituents in these derivatives.
- Bioactivity: The hydroxyl group in the target compound may enhance solubility or target binding compared to non-hydroxylated analogs, though this remains speculative without direct data .
Pazopanib Hydrochloride (VEGFR Inhibitor)
Pazopanib, a benzenesulfonamide-based tyrosine kinase inhibitor (CAS 635702-64-6), shares structural motifs with the target compound:
- Core Structure : Both contain a sulfonamide-linked aromatic system.
- Substituents : Pazopanib features a pyrimidinyl-indazol group instead of a phthalazine ring.
- The target compound’s phthalazine core may confer distinct target specificity compared to Pazopanib’s pyrimidine scaffold .
Research Findings and Implications
- Structural Flexibility : The tert-butyl and hydroxyl groups in the target compound may improve metabolic stability and target engagement compared to less bulky analogs .
- Antimicrobial Potential: Phthalazine derivatives with amino substitutions (e.g., ) suggest a possible avenue for the target compound’s antibacterial development, though hydroxyl positioning requires optimization .
- Kinase Inhibition: While Pazopanib demonstrates the viability of sulfonamide-based kinase inhibitors, the target compound’s phthalazine core could explore novel kinase targets or allosteric binding modes .
Biological Activity
N-tert-butyl-5-{4-[(3-hydroxyphenyl)amino]phthalazin-1-yl}-2-methylbenzenesulfonamide is a complex organic compound that has garnered attention for its potential biological activities. With a molecular formula of C25H26N4O3S, this compound features a phthalazine core, a hydroxyphenyl group, and a sulfonamide moiety, which contribute to its unique properties and potential applications in medicinal chemistry. This article will explore the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure
The chemical structure of this compound can be represented as follows:
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. A common method includes:
- Formation of the Phthalazine Core : Cyclization of appropriate precursors under acidic or basic conditions.
- Introduction of the Hydroxyphenyl Group : Achieved through nucleophilic aromatic substitution.
- Attachment of the Sulfonamide Moiety : Using sulfonyl chlorides in the presence of a base.
- Addition of the Tert-butyl Group : Alkylation reactions using tert-butyl halides.
This compound exhibits its biological activity primarily through interactions with specific molecular targets. The hydroxyphenyl group enhances binding affinity to enzymes, while the sulfonamide moiety can inhibit enzyme activity, leading to various biological effects such as:
- Modulation of oxidative stress
- Induction of apoptosis in cancer cells
- Anti-inflammatory properties
Therapeutic Potential
Research indicates that this compound may possess significant therapeutic potential:
- Anti-cancer Activity : Studies have shown that compounds with similar structures can induce apoptosis in cancer cells by phosphorylating key regulatory proteins such as p53 and YAP1 .
- Neuroprotective Effects : In vitro studies suggest that related compounds can protect against oxidative stress-induced damage in neuronal cells, indicating potential applications in neurodegenerative diseases .
Case Study 1: Neuroprotective Effects
In a study examining oxidative stress in neuronal cells, a related compound demonstrated significant neuroprotective effects by reducing reactive oxygen species (ROS) levels and promoting cell survival during ischemic conditions. The treatment led to increased phosphorylation of Akt and elevated expression levels of Nrf2 and HO-1, which are critical for cellular defense mechanisms against oxidative damage .
Case Study 2: Anti-cancer Mechanisms
Another study focused on the anti-cancer properties of phthalazine derivatives, revealing that these compounds could effectively inhibit tumor cell proliferation by targeting specific signaling pathways involved in cell cycle regulation and apoptosis. The phosphorylation of proteins involved in these pathways was noted as a significant mechanism underlying their efficacy .
Comparative Analysis with Similar Compounds
| Compound Name | Structure | Biological Activity |
|---|---|---|
| This compound | Structure | Potential anti-cancer and neuroprotective effects |
| Tert-butyl (3-formyl-4-hydroxyphenyl)carbamate | Structure | Moderate anti-inflammatory activity |
| N-tert-butyl-5-{4-[(4-hydroxyphenyl)amino]phthalazin-1-yl}-2-methylbenzenesulfonamide | Structure | Investigated for similar therapeutic applications |
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for N-tert-butyl-5-{4-[(3-hydroxyphenyl)amino]phthalazin-1-yl}-2-methylbenzenesulfonamide, and how can reaction conditions be optimized for higher yields?
- The synthesis of phthalazine derivatives often involves coupling reactions under reflux conditions with catalysts like acetic acid. For example, similar compounds were synthesized by reacting intermediates in absolute ethanol with thiosemicarbazides or hydrazine derivatives, followed by recrystallization for purification . Key parameters include solvent choice (e.g., ethanol or DMF), catalyst concentration, and reaction time. Optimization can be achieved via systematic variation of these factors and monitoring by thin-layer chromatography (TLC).
Q. What spectroscopic and chromatographic methods are critical for characterizing this compound’s purity and structure?
- 1H/13C NMR and IR spectroscopy are essential for confirming functional groups (e.g., sulfonamide, phthalazine) and structural motifs. Mass spectrometry (MS) validates molecular weight, while HPLC or TLC assesses purity. For crystallinity and stereochemical analysis, X-ray crystallography using programs like SHELXL (part of the SHELX suite) is recommended .
Q. How can researchers validate the compound’s potential as a kinase inhibitor, and what assays are suitable for preliminary screening?
- Enzyme-linked immunosorbent assays (ELISAs) or fluorescence-based kinase assays can measure inhibition of VEGFR-2 or JAK-STAT pathways, given structural similarities to known inhibitors . Dose-response curves (IC50 values) and selectivity profiling against related kinases (e.g., PDGFR, FGFR) are critical. Computational docking studies using software like AutoDock may guide target selection .
Advanced Research Questions
Q. How can structural modifications to the phthalazine or sulfonamide moieties enhance bioactivity, and what computational tools support this design?
- Modifications such as substituting the tert-butyl group with bulkier hydrophobic groups or introducing electron-withdrawing substituents on the phenyl ring may improve binding affinity. Density Functional Theory (DFT) calculations predict electronic effects, while molecular dynamics simulations assess stability in protein-binding pockets .
Q. What strategies resolve contradictions in reported bioactivity data for similar sulfonamide-phthalazine hybrids?
- Discrepancies may arise from differences in assay conditions (e.g., cell lines, serum concentrations). Validate findings using orthogonal assays (e.g., Western blotting for phosphorylation status) and standardized protocols (e.g., CLIA-certified labs). Meta-analyses of published IC50 values under consistent experimental parameters are advised .
Q. What crystallographic challenges arise in determining this compound’s 3D structure, and how can SHELX software address them?
- Challenges include low crystal quality due to flexible substituents (e.g., tert-butyl) and twinning. SHELXL’s robust refinement algorithms handle partial disorder and high thermal motion parameters. For twinned data, SHELXD’s dual-space methods improve phase resolution .
Q. How do solvent polarity and pH affect the compound’s stability in long-term storage for biological assays?
- Stability studies in buffers (pH 4–9) and solvents (DMSO, ethanol) at 4°C and −20°C, monitored via HPLC-UV , identify optimal storage conditions. Degradation products can be characterized by LC-MS . Sulfonamide hydrolysis is pH-sensitive, requiring neutral or slightly acidic conditions .
Methodological Considerations
- Synthetic Optimization : Use design of experiments (DoE) to statistically optimize reaction parameters .
- Bioactivity Profiling : Combine in vitro assays with ex vivo models (e.g., zebrafish angiogenesis assays) for translational relevance .
- Data Reproducibility : Adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable) for data sharing and validation .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
